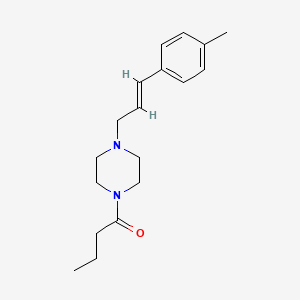

para-methyl AP-237 (hydrochloride)

Description

Emergence and Classification within Cinnamylpiperazine (B8809312) Synthetic Opioids

Para-methyl AP-237 is classified as a cinnamylpiperazine synthetic opioid. nih.gov This class is a relatively new group of emerging opioids characterized by a specific chemical backbone. The prototypical compound for this family is AP-237, also known as bucinnazine, a pain management therapeutic developed decades ago.

The emergence of cinnamylpiperazine analogues like para-methyl AP-237 is seen as a response to international scheduling actions targeting fentanyl and its related compounds. nih.gov Para-methyl AP-237 was first identified in seized materials in the United States in late 2019 and formally reported by the Center for Forensic Science Research & Education (CFSRE) in April 2020. cfsre.org It is one of several analogues, including 2-methyl AP-237 and AP-238, that have been detected in forensic casework. cfsre.orgdrugsandalcohol.ie

Structural Relationship to AP-237 and Other Acyl Piperazine (B1678402) Analogues

The defining structural elements of the cinnamylpiperazine class are a piperazine core linked to a cinnamyl moiety. service.gov.uknih.gov Para-methyl AP-237 is a direct analogue of AP-237 (bucinnazine). cfsre.org The chemical variation in para-methyl AP-237 is the addition of a methyl group at the para position of the phenyl ring within the cinnamyl group.

This structural modification is reflected in its formal chemical name: 1-[4-[(E)-3-(p-tolyl)allyl]piperazin-1-yl]butan-1-one. cfsre.org A standardized naming system has been proposed for this class to clearly denote the position of substitutions. For modifications on the aryl ring of the N-alkyl chain, the prefixes ortho, meta, and para are used. Other related acyl piperazine opioids include 2-methyl-AP-237 and AP-238. drugsandalcohol.ie

A critical aspect of understanding para-methyl AP-237 is its clear structural divergence from fentanyl and its analogues. nih.govcfsre.org The primary differences lie in two key components of their chemical structures:

Core Ring System: Para-methyl AP-237 and other cinnamylpiperazines are built upon a piperazine ring. In contrast, fentanyl and its derivatives feature a piperidine (B6355638) core. nih.govresearchgate.net

Side Chain: The piperazine ring in para-methyl AP-237 is attached to a cinnamyl moiety. Fentanyl's structure includes a phenethyl moiety attached to its piperidine ring. nih.gov

These fundamental architectural differences place the cinnamylpiperazine family, including para-methyl AP-237, in a separate chemical class from fentanyls.

Detailed Research Findings

The table below summarizes the key chemical and physical data for para-methyl AP-237 (hydrochloride) as identified in scientific literature.

Table 1: Chemical and Physical Data for para-Methyl AP-237 (hydrochloride)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-[4-[(E)-3-(p-tolyl)allyl]piperazin-1-yl]butan-1-one;hydrochloride | cfsre.orgnih.gov |

| Synonyms | para-Methyl Bucinnazine, p-methyl AP-237 | www.gov.ukcfsre.org |

| Chemical Formula | C₁₈H₂₆N₂O • HCl | |

| Molecular Weight | 322.9 g/mol | nih.gov |

| Appearance | White Solid Material | cfsre.org |

The following table provides a comparative overview of the core structural features of para-methyl AP-237, its parent compound AP-237, and fentanyl.

Table 2: Structural Comparison of Key Opioids

| Feature | para-Methyl AP-237 | AP-237 (Bucinnazine) | Fentanyl |

|---|---|---|---|

| Core Ring | Piperazine | Piperazine | Piperidine |

| Key Moiety | Cinnamyl (with para-methyl substitution) | Cinnamyl | Phenethyl |

| Acyl Group | Butyryl | Butyryl | Propanamide |

Compound Names Mentioned

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| para-Methyl AP-237 (hydrochloride) |

| AP-237 (Bucinnazine) |

| 2-Methyl AP-237 |

| AP-238 |

| Fentanyl |

| Morphine |

| Azaprocin |

| Hydromorphone |

| Mitragynine |

| Citalopram |

| Fluoxetine |

| Norfluoxetine |

| Naloxone |

Structure

3D Structure

Properties

Molecular Formula |

C18H26N2O |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

1-[4-[(E)-3-(4-methylphenyl)prop-2-enyl]piperazin-1-yl]butan-1-one |

InChI |

InChI=1S/C18H26N2O/c1-3-5-18(21)20-14-12-19(13-15-20)11-4-6-17-9-7-16(2)8-10-17/h4,6-10H,3,5,11-15H2,1-2H3/b6-4+ |

InChI Key |

KILDQGNPVSPXPA-GQCTYLIASA-N |

Isomeric SMILES |

CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=C(C=C2)C |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)CC=CC2=CC=C(C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization in Research

Historical Overview of the Synthesis of AP-237 and its Analogues

The parent compound, AP-237, also known as bucinnazine, is an opioid analgesic from the piperazine-amide series. It was first synthesized and reported in Japan during the 1970s. uc.ptwikipedia.org Bucinnazine was developed as an alternative to morphine for treating cancer-related pain and has been used clinically in China. uc.ptwikipedia.org

In the 1980s, patents were filed for various analogues of AP-237, including 2-methyl-AP-237, indicating an early interest in exploring the structure-activity relationships within this chemical class. service.gov.uk These compounds, however, did not receive approval for medical use in most parts of the world, including the United States. service.gov.ukusdoj.gov

More recently, analogues such as para-methyl AP-237 have emerged not from pharmaceutical development but as novel synthetic opioids on the illicit market. Para-methyl AP-237 was first formally identified and reported by forensic laboratories around 2019-2020. cfsre.orgresearchgate.net Its appearance is part of a broader trend of structurally diverse synthetic opioids being created to circumvent existing drug control laws. researchgate.net

General Synthetic Pathways for Acyl Piperazines

The synthesis of acyl piperazines like para-methyl AP-237 is generally considered straightforward, adaptable for both small- and large-scale production, and does not require internationally controlled precursor chemicals. service.gov.ukwho.int A common and logical synthetic route involves a two-step process:

N-Alkylation: The first step is the alkylation of piperazine (B1678402). For para-methyl AP-237, this involves reacting piperazine with 1-chloro-3-(4-methylphenyl)prop-2-ene (para-methyl cinnamyl chloride). This reaction forms the intermediate N-(para-methyl-cinnamyl)piperazine. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine ring attacks the electrophilic carbon of the cinnamyl chloride.

N-Acylation: The second step is the acylation of the resulting intermediate. The N-(para-methyl-cinnamyl)piperazine is reacted with an acylating agent, typically butanoyl chloride, in the presence of a base. This adds the butyryl group to the second nitrogen atom of the piperazine ring, yielding the final product, para-methyl AP-237. who.int

Variations on this synthesis are possible, utilizing different but analogous starting materials to produce related compounds. who.int The relative simplicity of this synthetic sequence contributes to the proliferation of such analogues.

Stereochemical Considerations in Synthesis and Characterization

Stereochemistry plays a critical role in the structure and function of molecules like para-methyl AP-237. The primary stereochemical feature of this compound is the geometric isomerism at the double bond of the cinnamyl side chain.

E/Z Isomerism: The double bond can exist in two different configurations: (E) (trans) and (Z) (cis). The IUPAC name for para-methyl AP-237 is 1-[4-[(E)-3-(p-tolyl)allyl]piperazin-1-yl]butan-1-one, explicitly identifying it as the (E)-isomer. cfsre.org The (E)-isomer is generally the more stable and sterically favored product in the synthetic routes used, and it is the form most commonly encountered. who.intnih.gov The (Z)-isomer would be a distinct geometric isomer with different physical and potentially pharmacological properties.

Unlike the related compound 2-methyl AP-237, which has a chiral center at the second position of its piperazine ring (giving rise to (R) and (S) enantiomers), para-methyl AP-237 is achiral as it lacks this methyl group. who.int Therefore, it does not exist as enantiomeric pairs.

Isomeric Differentiation Methodologies for para-Methyl AP-237 from Related Analogues

In forensic and research settings, it is crucial to unambiguously differentiate para-methyl AP-237 from its isomers and analogues. Positional isomers, such as ortho-methyl AP-237 and meta-methyl AP-237, would have the same molecular weight and formula but differ in the position of the methyl group on the phenyl ring. Structural analogues like the parent compound AP-237 (bucinnazine) and 2-methyl AP-237 have different molecular weights. cfsre.org

Standard analytical chemistry techniques are employed for this differentiation:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for identifying volatile and semi-volatile compounds. While positional isomers will have identical molecular ions in their mass spectra, their fragmentation patterns and, crucially, their retention times on the GC column will differ due to variations in their physical properties. The Center for Forensic Science Research and Education (CFSRE) reported a GC retention time of 7.32 minutes for para-methyl AP-237 under their specific analytical conditions. cfsre.org

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This powerful method is used for non-volatile compounds and provides high-resolution mass accuracy. This allows for the determination of the elemental composition of the molecule and its fragments. Like GC, LC separates isomers based on their interaction with the column, resulting in different retention times. The reported LC retention time for para-methyl AP-237 is 6.06 minutes. cfsre.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure, including the connectivity of atoms and their spatial relationships. It is the most definitive method for distinguishing between positional isomers like the ortho-, meta-, and para-methyl analogues, as the position of the methyl group on the aromatic ring results in a unique and predictable set of signals in the ¹H and ¹³C NMR spectra. cfsre.org

The combination of chromatographic separation and mass spectrometric analysis provides a high degree of confidence in the identification and differentiation of these closely related compounds. cfsre.orgwho.int

Data Tables

Table 1: Chemical and Physical Properties of para-Methyl AP-237 Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-[4-[(E)-3-(4-methylphenyl)prop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride | nih.gov |

| Synonyms | p-methyl AP-237, para-Methyl Bucinnazine | cfsre.org |

| Molecular Formula | C₁₈H₂₆N₂O • HCl | |

| Formula Weight | 322.9 g/mol | nih.gov |

| Appearance | White Crystalline Solid | cfsre.org |

| CAS Number | 2749048-12-0 | |

Table 2: Analytical Data for Isomeric Differentiation

| Analytical Technique | Parameter | Value for para-Methyl AP-237 | Source |

|---|---|---|---|

| GC-MS | Retention Time | 7.32 min | cfsre.org |

| LC-QTOF-MS | Retention Time | 6.06 min | cfsre.org |

| LC-QTOF-MS | Exact Mass [M+H]⁺ | 287.2118 | cfsre.org |

| UV-Vis | λmax | 262 nm | |

In Vitro Pharmacological Characterization

Opioid Receptor Binding Affinity and Selectivity Profiling

Mu-Opioid Receptor (MOR) Binding

Studies confirm that para-methyl AP-237 binds to and activates the µ-opioid receptor (MOR). www.gov.uk This interaction establishes it as a MOR agonist. However, specific equilibrium dissociation constants (Kᵢ values) from competitive radioligand binding assays for para-methyl AP-237 are not specified in the available scientific literature. For context, its structural isomer, 2-methyl AP-237, has been shown to bind to the MOR with an appreciable affinity (Kᵢ = 12.9 nM). who.int

Delta-Opioid Receptor (DOR) Binding

The binding affinity of para-methyl AP-237 for the delta-opioid receptor (DOR) has not been specifically reported. Research on the related compound, 2-methyl AP-237, showed very low affinity for the DOR (Kᵢ = 2910 nM), suggesting high selectivity for the MOR over the DOR. who.int

Kappa-Opioid Receptor (KOR) Binding

Similar to the DOR, specific binding affinity data for para-methyl AP-237 at the kappa-opioid receptor (KOR) is not available. The isomer 2-methyl AP-237 demonstrated a very low affinity for the KOR (Kᵢ = 5259 nM), indicating a pharmacological profile with high selectivity for the µ-opioid receptor. who.int

G Protein Coupling and Signal Transduction Assays

To characterize the functional activity of para-methyl AP-237 as an agonist, its ability to initiate downstream signaling pathways upon receptor binding is assessed. This is commonly measured through G protein activation assays.

[35S]GTPγS Binding Assays

There is no specific data available from [³⁵S]GTPγS binding assays for para-methyl AP-237. This type of assay measures the activation of G proteins, a key step in opioid receptor signaling, by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. For the related compound 2-methyl AP-237, these assays showed low potency and efficacy when compared with the standard MOR agonist DAMGO. who.int

Mini-Gi Recruitment Assays

Specific data from mini-Gi recruitment assays for para-methyl AP-237 are not available in the current body of scientific literature. This assay provides a direct measure of G protein coupling to the receptor. Studies on the isomer 2-methyl AP-237 have utilized this assay, revealing low potency. who.int A study by Fogarty et al. (2022) investigated the µ-opioid receptor activation potential for para-methyl AP-237 using a β-arrestin2 (βarr2) recruitment assay, which is another measure of signal transduction, but quantitative results (EC₅₀ and Eₘₐₓ) for the para-methyl isomer were not detailed in the abstract. researchgate.net

Beta-Arrestin 2 (βarr2) Recruitment Assays and Biased Agonism Evaluation

The recruitment of β-arrestin 2 (βarr2) is a critical step in the signaling cascade of G protein-coupled receptors (GPCRs), such as the µ-opioid receptor (MOR). Following agonist binding and G protein activation, βarr2 is recruited to the receptor, a process which can lead to receptor desensitization, internalization, and the initiation of separate signaling pathways that are implicated in some of the adverse effects of opioids. nih.govnih.gov Ligands that preferentially activate the G protein pathway over the βarr2 pathway are termed "biased agonists" and are a subject of research for developing safer analgesics. nih.govnih.gov

The µ-opioid receptor activation potential for para-methyl AP-237 has been studied using a βarr2 recruitment assay. nih.gov In these assays, the ability of a compound to cause the recruitment of βarr2 to the MOR is measured to determine its efficacy (Emax) and potency (EC50). nih.govresearchgate.net One study determined that para-methyl AP-237 is an agonist at the µ-opioid receptor, capable of inducing βarr2 recruitment. nih.govservice.gov.ukwww.gov.uk

While its analogue, 2-methyl-AP-237, was found to not exhibit any significant bias between G protein activation and β-arrestin 2 translocation, specific biased agonism data for para-methyl AP-237 is not extensively detailed in the available literature. service.gov.uk The primary characterization has focused on its activity as a MOR agonist. service.gov.ukwww.gov.uk

Comparative In Vitro Pharmacology with Prototypical Opioids and Analogues (e.g., Morphine, Fentanyl, 2-methyl AP-237, AP-238)

Para-methyl AP-237 is a structural isomer of 2-methyl AP-237 and AP-238, sharing the same chemical formula and parent mass. www.gov.ukcfsre.orgcfsre.org However, its pharmacological profile, particularly its potency, differs from these related compounds and other prototypical opioids. service.gov.ukwww.gov.uk

In vitro studies have consistently shown that para-methyl AP-237 is a µ-opioid receptor agonist. service.gov.ukwww.gov.uk However, its potency is significantly lower than that of fentanyl and other cinnamylpiperazine (B8809312) analogues. A comparative analysis of µ-receptor-mediated signaling established the following rank order of potency: fentanyl > AP-238 > 2-methyl-AP-237 >> AP-237 > para-methyl-AP-237. service.gov.ukwww.gov.uk

A toxicological and pharmacological characterization study provided specific in vitro data from a βarr2 recruitment assay, comparing para-methyl AP-237 with its analogues and the reference agonist hydromorphone. In this assay, AP-238 was the most potent of the tested cinnamylpiperazines, while 2-methyl AP-237 was the most efficacious. nih.gov Para-methyl AP-237 demonstrated the lowest potency and efficacy among the tested analogues. nih.gov

Interactive Table: Comparative In Vitro µ-Opioid Receptor Activity (βarr2 Recruitment)

| Compound | EC₅₀ (nM) | Eₘₐₓ (relative to Hydromorphone %) |

| para-methyl AP-237 | 2200 | 85% |

| 2-methyl AP-237 | 639 | 125% |

| AP-238 | 248 | 102% |

| AP-237 | 3090 | 99% |

| Fentanyl | 15 | 181% |

| Hydromorphone | 134 | 100% |

Data sourced from Fogarty et al. (2022). nih.gov This table presents the half-maximal effective concentration (EC₅₀) and maximum efficacy (Eₘₐₓ) for βarr2 recruitment to the µ-opioid receptor. A lower EC₅₀ value indicates higher potency.

These findings align with reports that classify 2-methyl AP-237 as having a pharmacological profile qualitatively similar to morphine and fentanyl, acting as a full µ-opioid receptor agonist, though with lower potency in some functional assays. who.intusdoj.govfederalregister.govusdoj.gov

Exploration of Non-Opioid Receptor Interactions (e.g., Dopamine, Serotonin, Norepinephrine (B1679862) Neurotransmission)

The available scientific literature on para-methyl AP-237 and its close analogues primarily focuses on their characterization as synthetic opioids that act on the µ-opioid receptor. service.gov.ukwww.gov.ukcfsre.org Studies on related compounds like AP-237 and 2-methyl-AP-237 have shown they exhibit selectivity for the µ-receptor over the δ (delta) and κ (kappa) opioid receptors. service.gov.ukwww.gov.uk At present, there is a lack of published research specifically investigating the in vitro interactions of para-methyl AP-237 with non-opioid receptor systems, such as those involved in dopamine, serotonin, or norepinephrine neurotransmission. The current body of evidence defines its activity within the opioid pharmacology framework.

Preclinical Metabolism and Biotransformation Studies

In Vitro Metabolism Using Human Liver Microsomes (HLM)

There is no publicly available research detailing the incubation of para-methyl AP-237 with human liver microsomes. HLM studies are a standard in vitro method used to simulate phase I and phase II metabolism in the liver and are essential for identifying the primary metabolites of a new compound. caymanchem.comresearchgate.net For its isomer, 2-methyl AP-237, HLM incubations were instrumental in identifying multiple metabolites. caymanchem.comwho.int

Identification and Structural Elucidation of Phase I Metabolites

No studies have been published that identify or structurally elucidate the phase I metabolites of para-methyl AP-237. Phase I metabolism typically involves reactions such as oxidation, reduction, and hydrolysis. For 2-methyl AP-237, incubation with HLM led to the detection of four monohydroxylated phase I metabolites. caymanchem.comwho.int Similar research is required to determine if para-methyl AP-237 undergoes hydroxylation on its tolyl group, cinnamyl chain, or piperazine (B1678402) ring.

Identification and Structural Elucidation of Phase II Metabolites

Information regarding the phase II metabolism of para-methyl AP-237 is absent from the scientific literature. Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Without prior identification of phase I metabolites, the investigation into phase II conjugates like glucuronides or sulfates cannot be undertaken.

Computational Prediction of Metabolic Pathways

No computational studies, including Quantitative Structure-Activity Relationship (QSAR) modeling or molecular dynamics simulations, have been published to predict the metabolic pathways of para-methyl AP-237.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolic Reactivity

There are no available QSAR models predicting the metabolic reactivity of para-methyl AP-237. Such models are used to predict which sites on a molecule are most likely to undergo metabolism by enzymes like the cytochrome P450 (CYP) family. caymanchem.comresearchgate.net For 2-methyl AP-237, a QSAR model was used to predict that the most probable sites for metabolic oxidation were the allylic position and the piperazine ring. caymanchem.com

Molecular Dynamics Simulations for Metabolite Prediction

There is no evidence of molecular dynamics simulations being used to predict the metabolites of para-methyl AP-237. These simulations can provide insights into the physical movements of atoms and molecules, helping to predict factors like intramolecular hydrogen bonding that can affect a metabolite's properties. researchgate.net This technique was used to refine predictions for the major metabolite of 2-methyl AP-237. researchgate.net

Structure Activity Relationship Sar Studies Within the Acyl Piperazine Class

Impact of Piperazine (B1678402) Ring Substitutions on Receptor Activity

Substitutions on the piperazine ring are a critical determinant of receptor activity. The parent compound of this series, AP-237 (bucinnazine), features an unsubstituted piperazine ring. cfsre.org Introducing a methyl group at the 2-position of the piperazine ring, as seen in 2-methyl-AP-237, has been shown to significantly increase potency at the µ-opioid receptor compared to the parent compound. service.gov.uk

In vitro assays measuring µ-receptor-mediated signalling have established a clear rank order of potency. service.gov.uk Studies show that 2-methyl-AP-237 is a more potent MOR agonist than AP-237. service.gov.uk Further modifications, such as those in AP-238, which also involves piperazine ring substitution, result in even greater potency. service.gov.uk Research has also explored the effects of bridging the piperazine ring, as in the case of azaprocin, which retains µ-opioid receptor agonist activity. service.gov.uk

While many piperazine derivatives demonstrate activity at various neurotransmitter receptors, the acyl piperazines like AP-237 and its analogues show a notable selectivity for the µ-opioid receptor over the delta (δ) and kappa (κ) opioid receptors. wikipedia.orgijrrjournal.com

| Compound | Key Structural Feature | Relative MOR Potency | Reference |

|---|---|---|---|

| AP-238 | Substituted Piperazine Ring | Higher | service.gov.uk |

| 2-methyl-AP-237 | 2-methyl substitution on piperazine ring | Moderate | service.gov.uk |

| AP-237 (Bucinnazine) | Unsubstituted piperazine ring | Lower | service.gov.uk |

Influence of Acyl Group Length on Pharmacological Profiles

The length and structure of the acyl group attached to the piperazine nitrogen at position 1 also play a role in modulating the pharmacological properties of these compounds. AP-237 itself has a butanoyl (butyryl) group. cfsre.org Chemical modifications that alter the length of this acyl chain can influence agonist activity at the µ-opioid receptor. service.gov.uk

Effects of Cinnamyl Moiety Modifications on Receptor Interactions

The cinnamyl moiety, specifically the N-cinnamyl group at position 4 of the piperazine ring, is a defining feature of this opioid class. Modifications to this part of the molecule, particularly to its terminal phenyl ring, have a direct impact on receptor interactions.

The subject of this article, para-methyl AP-237, is an analogue of AP-237 where a methyl group is added to the para-position (position 4) of the cinnamyl's phenyl ring. cfsre.org This seemingly minor addition results in a notable decrease in potency. In vitro assays demonstrate that para-methyl AP-237 is a less potent µ-opioid receptor agonist than the unsubstituted parent compound, AP-237. service.gov.uk

| Compound | Relative Potency Ranking | Key Structural Modification vs. AP-237 | Reference |

|---|---|---|---|

| Fentanyl | Highest | Reference Compound (Not an Acyl Piperazine) | service.gov.uk |

| AP-238 | High | Piperazine ring and acyl group modification | service.gov.uk |

| 2-methyl-AP-237 | Moderate | 2-methyl substitution on piperazine ring | service.gov.uk |

| AP-237 (Bucinnazine) | Low | Unsubstituted | service.gov.uk |

| para-methyl AP-237 | Lowest | para-methyl substitution on cinnamyl ring | service.gov.uk |

Stereochemical Implications for Pharmacological Activity

The introduction of substituents onto the piperazine ring creates chiral centers, leading to the possibility of stereoisomers (enantiomers) which can have different pharmacological activities. 2-methyl-AP-237, for example, possesses a chiral center at the 2-position of the piperazine ring. service.gov.uk It is most likely that the 2-methyl-AP-237 available on illicit markets is a racemic mixture, containing both enantiomers. service.gov.ukwho.int

The stereochemistry of opioids is well-known to be a crucial factor in their interaction with receptors. nih.gov However, specific research into the separation and differential pharmacological testing of the individual enantiomers of substituted acyl piperazines like 2-methyl-AP-237 has not been extensively reported in available literature. Therefore, while it is highly probable that one enantiomer is more active than the other, detailed data on the specific stereochemical requirements for optimal µ-opioid receptor binding in the para-methyl AP-237 and related acyl piperazine class remains an area for future investigation.

Advanced Analytical Methods Development for Research Applications

Chromatographic Techniques for Identification and Quantification

Chromatography, coupled with mass spectrometry, serves as the cornerstone for the analysis of para-methyl AP-237. These techniques separate the compound from complex matrices and allow for its specific identification and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like para-methyl AP-237. Following an acid/base extraction to isolate the analyte, the sample is introduced into the instrument. cfsre.org The compound is vaporized and separated on a chromatographic column before being fragmented and detected by a mass spectrometer. cfsre.org

In a documented method, para-methyl AP-237 was analyzed using an Agilent 5975 Series GC/MSD System. cfsre.org The analysis yielded a retention time of 7.32 minutes, providing a key parameter for its identification. cfsre.org The mass spectrometer, operating in a scan range of 40-550 m/z, detects the characteristic fragmentation pattern of the molecule, confirming its identity. cfsre.org The use of deuterated internal standards, such as 2-methyl AP-237-d7, is a common practice in quantitative GC-MS methods to ensure accuracy and precision. lgcstandards.com

Table 1: GC-MS Parameters for para-methyl AP-237 Analysis

| Parameter | Value | Reference |

|---|---|---|

| Instrument | Agilent 5975 Series GC/MSD System | cfsre.org |

| Sample Preparation | Acid/Base extraction | cfsre.org |

| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) | cfsre.org |

| Carrier Gas | Helium (1 mL/min) | cfsre.org |

| Oven Program | 60 °C for 0.5 min, then 35 °C/min to 340 °C for 6.5 min | cfsre.org |

| Injection Port Temp | 265 °C | cfsre.org |

| MS Scan Range | 40-550 m/z | cfsre.org |

| Retention Time | 7.32 min | cfsre.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS and its tandem version, LC-MS/MS, are powerful tools for analyzing compounds that are not easily volatilized, and they are frequently applied to the analysis of synthetic opioids. who.intnih.gov These methods offer high sensitivity and specificity, making them suitable for detecting trace amounts of substances. who.int Validated LC-MS/MS methods are considered a gold standard for the quantitative analysis of illicit drugs from various samples. nih.govnih.gov

For para-methyl AP-237, a high-resolution method using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) has been employed. cfsre.org This approach separates the compound using a liquid chromatograph before detection by a high-resolution mass spectrometer. cfsre.org In a specific application, a Sciex TripleTOF® 5600+ system was used, where para-methyl AP-237 was identified with a retention time of 6.06 minutes. cfsre.org LC-MS/MS methods are particularly valuable as they can simultaneously quantify a parent drug and its metabolites. nih.gov

Table 2: LC-QTOF-MS Parameters for para-methyl AP-237 Analysis

| Parameter | Value | Reference |

|---|---|---|

| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC | cfsre.org |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | cfsre.org |

| Mobile Phase | A: 10 mM Ammonium formate (B1220265) (pH 3.0) B: Methanol/acetonitrile (50:50) | cfsre.org |

| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min | cfsre.org |

| Flow Rate | 0.4 mL/min | cfsre.org |

| TOF MS Scan Range | 100-510 Da | cfsre.org |

| MS/MS Scan Range | 50-510 Da | cfsre.org |

| Retention Time | 6.06 min | cfsre.org |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Characterization

Understanding the metabolism of a novel compound is crucial for toxicological analysis, as metabolites are often the primary targets for detection in biological samples. HRMS is an indispensable tool for this purpose, enabling the identification of metabolic products based on their accurate mass. caymanchem.comscribd.com

While specific metabolism studies on para-methyl AP-237 are not widely published, research on the closely related analogue, 2-methyl AP-237, provides significant insight. caymanchem.com In vitro studies using human liver microsomes (HLM) have shown that the primary metabolic pathway is monohydroxylation. caymanchem.comscribd.com HRMS analysis identified four main monohydroxylated metabolites of 2-methyl AP-237, which displayed a molecular ion mass of 303.2067 m/z. caymanchem.comscribd.com Fragmentation data from HRMS can help pinpoint the location of the hydroxylation, for instance, on the cinnamyl group or the piperazine (B1678402) ring. caymanchem.com Given the structural similarity, it is anticipated that para-methyl AP-237 would undergo a similar metabolic fate, primarily forming various hydroxylated species.

Spectroscopic Techniques in Structural Characterization (e.g., Nuclear Magnetic Resonance (NMR))

While mass spectrometry is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise chemical structure of a molecule. cfsre.org For novel compounds like para-methyl AP-237, NMR is used to confirm the identity and structure of synthesized reference material. cfsre.org

Development of Reference Materials for Analytical Research

The availability of high-purity, well-characterized reference materials is a prerequisite for the development and validation of any analytical method. who.int For para-methyl AP-237, analytical reference standards are available for research and forensic applications. These standards are crucial for confirming the identity of the substance in seized samples by comparing analytical data, such as retention time and mass spectra, against a known, verified source. cfsre.orgcfsre.org

Early analyses of para-methyl AP-237 were conducted without a reference standard, relying solely on the evaluation of analytical data from multiple techniques to propose an identification. cfsre.org The subsequent availability of an analytical reference standard from commercial suppliers has greatly simplified its positive identification.

It is important to distinguish between an analytical reference standard and a Certified Reference Material (CRM). A CRM is produced and tested under rigorous international standards (ISO/IEC 17025 and ISO 17034) and comes with a certificate detailing its certified property values and associated uncertainties. While a CRM for the related compound 2-methyl AP-237 exists, the standard for para-methyl AP-237 is typically supplied as an analytical reference standard intended for qualitative and research purposes. The development of deuterated standards, such as 2-methyl AP-237-d7, further enhances research capabilities by providing suitable internal standards for quantitative mass spectrometry-based assays. lgcstandards.com

In Vivo Mechanistic Pharmacological Effects in Animal Models

Antinociceptive and Analgesic Activity Assessment

While para-methyl AP-237 is classified as a synthetic opioid and is expected to produce analgesic effects, specific preclinical studies assessing its antinociceptive and analgesic activity directly in animal models were not available in the reviewed literature. Standard tests for analgesia in rodents, such as the hot-plate, tail-flick, or writhing tests, have been conducted for related acyl piperazine (B1678402) opioids, but specific data for the para-methyl isomer is not publicly documented. service.gov.uk

Receptor-Mediated Pharmacological Effects in Animal Models

The pharmacological effects of para-methyl AP-237 are mediated by its activity at opioid receptors. service.gov.uk It is known to be a µ-opioid receptor (MOR) agonist. service.gov.ukwho.int This mechanism was characterized in an in vitro study that evaluated the MOR activation potential of para-methyl AP-237 using a β-arrestin2 (βarr2) recruitment assay. nih.gov This assay provides insight into the functional activity of the compound at the receptor level, which is the underlying mechanism for its expected in vivo effects. nih.gov

The study determined the compound's efficacy (Emax), relative to the reference agonist hydromorphone, and its potency (EC50). nih.gov These findings confirm that para-methyl AP-237 functions as a MOR agonist, which is the primary mechanism for the analgesic and other physiological effects of opioids. who.intnih.gov

Table 1: In Vitro µ-Opioid Receptor (MOR) Activation for para-methyl AP-237

| Parameter | Value | Reference Compound |

|---|---|---|

| Potency (EC₅₀) | >10,000 nM | Hydromorphone |

| Efficacy (Eₘₐₓ) | 103% | Hydromorphone |

Data from a β-arrestin2 recruitment assay. nih.gov

Comparative Potency and Efficacy in Preclinical Models

Direct comparative studies of para-methyl AP-237's potency and efficacy against other opioids in preclinical animal models are not detailed in the available literature. However, in vitro assays provide a basis for comparing its activity with its isomers and other well-known opioids. service.gov.uknih.gov

In a β-arrestin2 recruitment assay, the potency and efficacy of para-methyl AP-237 were quantified and compared alongside its isomers and the reference opioid hydromorphone. nih.gov The results indicate that while para-methyl AP-237 demonstrates full efficacy relative to hydromorphone, its potency is significantly lower than its isomers 2-methyl AP-237 and AP-238. nih.gov

An in vitro rank order of potency for µ-receptor mediated signaling places para-methyl AP-237 as less potent than fentanyl and its other isomers: fentanyl > AP-238 > 2-methyl AP-237 >> AP-237 > para-methyl AP-237. service.gov.uk

Table 2: Comparative In Vitro Potency and Efficacy of Cinnamylpiperazine (B8809312) Opioids

| Compound | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % relative to Hydromorphone) |

|---|---|---|

| para-methyl AP-237 | >10,000 | 103% |

| 2-methyl AP-237 | 682 | 125% |

| AP-237 | 3,363 | 114% |

| AP-238 | 248 | 98% |

Data from a β-arrestin2 recruitment assay. nih.gov

Computational Chemistry and Molecular Modeling

Ligand-Receptor Docking Studies for Opioid Receptors

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, as well as the strength of the interaction. For para-methyl AP-237, which is known to be an agonist at the µ-opioid receptor, docking studies can reveal the specific amino acid residues within the receptor's binding pocket that are crucial for its recognition and activity. service.gov.uk

While specific docking studies for para-methyl AP-237 are not extensively published, the binding of other acylpiperazine and fentanyl-related opioids to the µ-opioid receptor has been well-characterized. nih.govmdpi.com These studies consistently highlight the importance of a salt bridge formation between the protonated amine of the ligand's piperazine (B1678402) ring and the highly conserved aspartic acid residue at position 147 (Asp147) in transmembrane helix 3 (TM3) of the receptor. nih.gov It is highly probable that para-methyl AP-237 engages in a similar key interaction.

Further interactions are anticipated to involve hydrophobic and aromatic stacking interactions between the cinnamyl and butyryl moieties of para-methyl AP-237 and non-polar residues within the binding pocket. The para-methyl group on the phenyl ring likely contributes to these hydrophobic interactions, potentially enhancing binding affinity compared to its non-methylated parent compound, AP-237 (buccinazine).

A typical workflow for a docking study of para-methyl AP-237 would involve:

Preparation of the Receptor Structure: Utilizing a high-resolution crystal structure of the human µ-opioid receptor.

Ligand Preparation: Generating a 3D conformation of the para-methyl AP-237 molecule and assigning appropriate charges.

Docking Simulation: Employing a docking algorithm to systematically search for the optimal binding pose of the ligand within the receptor's active site.

Scoring and Analysis: Evaluating the predicted binding poses based on a scoring function that estimates the binding free energy and analyzing the key intermolecular interactions.

The results of such studies can provide a static snapshot of the ligand-receptor complex, offering valuable hypotheses about the structural determinants of its opioid activity.

Table 1: Key Interacting Residues in the µ-Opioid Receptor for Opioid Ligands

| Residue | Location | Interaction Type | Relevance for para-methyl AP-237 |

|---|---|---|---|

| Asp147 | TM3 | Ionic (Salt Bridge) | Highly likely to interact with the protonated piperazine nitrogen. |

| Tyr148 | TM3 | Hydrogen Bond/Aromatic | Potential interaction with the ligand's aromatic or polar groups. |

| Met151 | TM3 | Hydrophobic | Likely to interact with the cinnamyl or butyryl group. |

| Trp293 | TM6 | Aromatic/Hydrophobic | Potential for pi-stacking with the phenyl ring. |

| His297 | TM6 | Hydrogen Bond | May act as a hydrogen bond donor or acceptor. |

| Ile322 | TM7 | Hydrophobic | Likely to form part of the hydrophobic binding pocket. |

| Tyr326 | TM7 | Hydrogen Bond/Aromatic | Potential interaction with the ligand. |

This table is based on docking studies of other opioid agonists with the µ-opioid receptor and represents a hypothetical interaction profile for para-methyl AP-237.

Molecular Dynamics Simulations in Ligand-Target Interactions

While docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the ligand-receptor complex, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of para-methyl AP-237 bound to the µ-opioid receptor can provide deeper insights into:

Binding Stability: Assessing the stability of the predicted docking pose over a simulated timeframe.

Conformational Changes: Observing how the ligand and receptor adapt to each other upon binding, which can be crucial for receptor activation.

Role of Water Molecules: Elucidating the role of water molecules in mediating interactions between the ligand and the receptor. nih.gov

Free Energy of Binding: Calculating a more accurate estimation of the binding affinity by considering the dynamic nature of the system.

Quantitative Structure-Activity Relationship (QSAR) for Pharmacological Predictions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of acylpiperazine opioids, a QSAR study could be developed to predict the µ-opioid receptor binding affinity or functional potency of new analogues, including para-methyl AP-237.

The process of building a QSAR model involves:

Data Collection: Assembling a dataset of acylpiperazine analogues with their experimentally determined biological activities.

Descriptor Calculation: Quantifying the structural features of each molecule using molecular descriptors. These can include 2D descriptors (e.g., molecular weight, number of rotatable bonds) and 3D descriptors (e.g., molecular shape, surface area).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Table 2: Example of Descriptors Used in QSAR Studies of Opioids

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Physicochemical | Molecular Weight (MW), LogP (lipophilicity), Polar Surface Area (PSA) | Bulk properties, solubility, and membrane permeability. |

| Topological | Connectivity indices (e.g., Randic index), Shape indices | Atomic connectivity and molecular shape. |

| 3D Descriptors | Molecular volume, Surface area, Principal moments of inertia | Three-dimensional arrangement of atoms. |

| Quantum Chemical | HOMO/LUMO energies, Partial charges | Electronic properties and reactivity. |

De Novo Design Approaches for Novel Analogues

De novo design is a computational strategy used to generate novel molecular structures with desired properties from scratch. nih.gov Starting from the chemical scaffold of para-methyl AP-237, de novo design algorithms can be employed to explore novel chemical space and design new analogues with potentially improved pharmacological profiles.

The piperazine scaffold itself is considered a "privileged" structure in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties, making it an excellent starting point for such design efforts. nih.gov The ultimate goal of de novo design in this context would be to identify novel opioid agonists with potentially improved safety profiles, such as reduced respiratory depression or lower abuse potential.

Future Directions and Research Gaps

Elucidation of Comprehensive Receptor Interaction Profiles

The pharmacological effects of opioid compounds are dictated by their interactions with the opioid receptor system, which includes the mu (µ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP) receptors. While para-methyl AP-237 is classified as a synthetic opioid, its detailed receptor interaction profile remains largely uncharacterized. cfsre.org It is an analogue of bucinnazine (AP-237) and is structurally distinct from fentanyl and its derivatives. cfsre.org

Future research must prioritize a comprehensive investigation of its binding affinities and functional activities at all four opioid receptor subtypes. Studies on the related analogue, 2-methyl AP-237, have shown that it binds to the µ-opioid receptor (MOR) but demonstrates low potency in some functional assays while having efficacy comparable to hydromorphone in others. who.int This highlights the nuanced and sometimes complex nature of these compounds' interactions.

A critical area of investigation is the concept of biased agonism, where a compound preferentially activates certain downstream signaling pathways (e.g., G protein signaling over β-arrestin recruitment). frontiersin.orgnih.gov Designing G protein-biased ligands is a contemporary strategy in opioid research aimed at separating analgesic effects from adverse effects. nih.gov Determining whether para-methyl AP-237 or its analogues exhibit biased agonism at the MOR or other opioid receptors is essential for understanding their pharmacological profile. Such studies would require a suite of in vitro assays, including radioligand binding assays, GTPγS functional assays, and cellular assays measuring G protein activation and β-arrestin recruitment.

Advanced Metabolite Profiling and Pathways in Diverse Biological Matrices

Understanding the metabolic fate of a novel compound is crucial for both clinical and forensic toxicology. The identification of metabolites serves as a reliable indicator of consumption, which is vital in intoxication cases. Research into the metabolism of para-methyl AP-237 is currently lacking. However, studies on structurally related compounds provide a roadmap for future investigations.

For instance, in vitro incubation of the analogue 2-methyl AP-237 with human liver microsomes (HLM) led to the identification of four distinct monohydroxylated phase I metabolites. caymanchem.com A more extensive study on the parent compound, AP-237 (bucinnazine), using in silico prediction tools and in vitro experiments with HepaRG cells, proposed 28 phase I and six phase II metabolites. nih.gov

Future research on para-methyl AP-237 should aim to:

Conduct comprehensive in vitro metabolism studies using human liver microsomes, hepatocytes, and other relevant enzyme systems to identify the primary phase I and phase II metabolic pathways.

Perform in vivo studies in various animal models to understand the full metabolic profile in different biological matrices, including blood, urine, and hair.

Utilize high-resolution mass spectrometry to elucidate the structures of the identified metabolites.

Develop and validate analytical methods for the detection of para-methyl AP-237 and its major metabolites in biological samples to be used as definitive biomarkers of exposure.

The table below summarizes potential metabolic transformations based on research into related cinnamylpiperazine (B8809312) compounds.

Table 1: Potential Metabolic Pathways for para-methyl AP-237 Based on Analogue Studies

| Metabolic Reaction | Location on Molecule | Resulting Metabolite Type | Reference |

|---|---|---|---|

| Monohydroxylation | Cinnamyl Chain (allylic position or benzene (B151609) ring) | Phase I Metabolite | caymanchem.com |

| Monohydroxylation | Piperazine (B1678402) Ring | Phase I Metabolite | caymanchem.com |

| Monohydroxylation | Acyl Chain | Phase I Metabolite | caymanchem.com |

| Multiple Transformations | Various | Phase I & Phase II Metabolites | nih.gov |

This table is predictive and requires experimental validation for para-methyl AP-237.

High-Throughput Screening Methodologies for Related Analogues

The emergence of numerous structurally related analogues of AP-237, such as 2-methyl AP-237 and AP-238, presents a significant challenge for forensic and research laboratories. cfsre.orgresearchgate.net High-throughput screening (HTS) offers a powerful platform for the rapid pharmacological evaluation of these new compounds. ucsf.edueurofins.com

Developing and implementing HTS methodologies for cinnamylpiperazine analogues is a critical future direction. This would involve creating a battery of automated assays to screen libraries of these compounds simultaneously. Key steps in establishing such a program would include:

Assay Development: Designing and optimizing robust in vitro assays suitable for a high-throughput format (e.g., 384-well plates). These could include receptor binding assays, functional assays measuring second messengers, and cell viability assays. nih.gov

Pilot Screening: Testing a small, focused library of compounds to validate the assay's performance, ensuring metrics like the Z-factor are acceptable for large-scale screening. ucsf.edu

Full-Scale HTS: Screening extensive libraries of existing and newly synthesized analogues to generate large datasets on their pharmacological activity.

Data Analysis and SAR: Utilizing the HTS data to establish preliminary structure-activity relationships (SAR), which can help predict the activity of new analogues and guide further research. ucsf.edu

This approach would enable a systematic and proactive assessment of the pharmacological landscape of this emerging class of synthetic opioids, rather than a reactive, compound-by-compound analysis.

Application of Advanced Computational Approaches in Drug Discovery and Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, offering the ability to predict molecular interactions and guide the synthesis of new compounds. frontiersin.orgnih.govmdpi.com The application of these computational methods to para-methyl AP-237 and its analogues represents a significant area for future research.

Advanced computational approaches could be applied in several ways:

Molecular Docking: To predict the binding orientation of para-methyl AP-237 within the active sites of opioid receptors. This can help rationalize its binding affinity and selectivity, and provide insights into the structural basis for its activity. nih.gov

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the ligand-receptor complex over time, providing a deeper understanding of the stability of the interaction and the mechanism of receptor activation.

Quantitative Structure-Activity Relationship (QSAR): To build predictive models based on the chemical structures and biological activities of a series of analogues. As demonstrated with 2-methyl AP-237, QSAR can also be used to predict sites of metabolism. caymanchem.com

In Silico Metabolite Prediction: To complement in vitro studies by predicting likely metabolic pathways and identifying potential metabolites for targeted analytical searches. nih.gov

These computational studies can accelerate the research process, reduce the reliance on costly and time-consuming experimental work, and guide the design of novel molecules with potentially more predictable pharmacological profiles. appleacademicpress.com

Development of Standardized Research Protocols and Reference Materials

Reliable and reproducible scientific research depends on the availability of standardized protocols and certified reference materials. When para-methyl AP-237 was first identified, analysis was conducted without a reference standard, which complicates data interpretation and comparison between laboratories. cfsre.org

While analytical reference standards for para-methyl AP-237 are now commercially available, a broader effort is needed to establish standardized procedures. Key areas for development include:

Standardized Analytical Methods: Establishing validated, consensus protocols for the identification and quantification of para-methyl AP-237 and its metabolites in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). cfsre.orgusdoj.gov

Pharmacological Assay Standardization: Developing standardized in vitro and in vivo testing protocols to ensure that data on receptor affinity, efficacy, and functional activity are comparable across different research groups.

International Collaboration and Guidelines: Fostering collaboration between forensic laboratories, research institutions, and public health organizations to share data and develop best-practice guidelines for handling and analyzing novel synthetic opioids. unodc.orgdhs.gov The international scheduling of related compounds like 2-methyl AP-237 underscores the need for such harmonized approaches. service.gov.uk

The development of these standards is fundamental to building a robust and reliable body of knowledge on para-methyl AP-237 and ensuring the quality and integrity of future research findings.

Table 2: Chemical Identifiers for para-methyl AP-237 (hydrochloride)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-[4-[(E)-3-(4-methylphenyl)prop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride | nih.gov |

| Molecular Formula | C₁₈H₂₆N₂O • HCl | |

| Molecular Weight | 322.9 g/mol | nih.gov |

| CAS Number | 2749048-12-0 | |

| Appearance | Crystalline solid / White Solid Material | cfsre.org |

| InChI Key | DNIJECJGWVLWCG-UHFFFAOYSA-N |

Data compiled from multiple sources.

Q & A

Q. What safety protocols are recommended for handling para-methyl AP-237 hydrochloride in laboratory settings?

Para-methyl AP-237 hydrochloride requires standard laboratory safety practices, including the use of nitrile or neoprene gloves and protective eyewear. While the compound exhibits low acute toxicity (no skin/eye irritation or sensitization), mechanical collection of spills is advised to prevent environmental contamination, particularly in aquatic systems . Researchers should ensure proper ventilation and consult institutional guidelines for waste disposal, as small quantities may be treated as non-hazardous household waste .

Q. How should solubility properties inform experimental design for in vitro studies?

Solubility data indicate that para-methyl AP-237 hydrochloride dissolves best in ethanol (30 mg/mL), followed by DMSO (15 mg/mL) and PBS (10 mg/mL) . Researchers should pre-test solubility in their chosen solvent to avoid precipitation in biological assays. For cell-based studies, DMSO is preferable for stock solutions, but final concentrations must be kept ≤0.1% to minimize solvent toxicity .

Q. What analytical methods are suitable for basic characterization of para-methyl AP-237 hydrochloride?

High-performance liquid chromatography (HPLC) paired with ultraviolet-visible (UV-Vis) spectroscopy is recommended for purity assessment. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy, focusing on the methyl group at the para position (δ ~2.3 ppm for CH₃ in aromatic systems) and the hydrochloride salt’s proton environment .

Advanced Research Questions

Q. How can researchers differentiate para-methyl AP-237 from structural isomers like 2-methyl AP-237 or AP-238?

Electron-activated dissociation (EAD) mass spectrometry provides superior differentiation compared to collision-induced dissociation (CID). EAD generates unique fragment ions (e.g., m/z 131.0848 and 117.0692 for para-methyl AP-237) that resolve isobaric ambiguities. For labs without EAD-capable instruments, orthogonal techniques like gas chromatography (GC) with chiral columns or X-ray crystallography may be employed .

Q. What metabolic pathways should be prioritized in preclinical toxicology studies?

Computational predictions (e.g., in silico tools like GLORYx) suggest phase I metabolism via hydroxylation at the methyl group or piperazine ring oxidation. In vitro models using differentiated HepaRG cells can validate these pathways. Notably, para-hydroxylation is a likely detoxification route, but researchers must screen for neuroactive metabolites using LC-MS/MS with targeted ion monitoring .

Q. How should contradictory data on environmental persistence be addressed?

While safety data sheets classify para-methyl AP-237 as low-risk for bioaccumulation (PBT/vPvB assessments: not applicable), ecotoxicity studies in model organisms (e.g., Daphnia magna) are critical. Experimental designs should include:

Q. What strategies optimize long-term stability in storage conditions?

Accelerated stability testing (40°C/75% relative humidity for 6 months) is advised. The compound should be stored in amber glass vials under inert gas (argon or nitrogen) to prevent hydrochloride salt dissociation. Periodic NMR and mass spectrometry checks can detect degradation products like freebase AP-237 or oxidized derivatives .

Methodological Notes for Data Interpretation

- Contradictions in Toxicity Classifications : While acute toxicity is low, chronic exposure risks (e.g., opioid receptor cross-reactivity) remain uncharacterized. Researchers should integrate in vitro receptor-binding assays (μ-opioid, κ-opioid) with functional cAMP inhibition tests .

- Fragment Ion Ambiguities : Shared CID fragments (e.g., m/z 91.0536 in AP-series isomers) necessitate orthogonal validation via isotopic labeling or synthetic reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.